molecular formula C5H5FN2O B566854 3-Amino-5-fluoropyridin-2-ol CAS No. 1261923-85-6

3-Amino-5-fluoropyridin-2-ol

Cat. No.: B566854
CAS No.: 1261923-85-6
M. Wt: 128.106
InChI Key: ZNMZQYAQKSDACX-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

The synthesis of 3-Amino-5-fluoropyridin-2-ol can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions can introduce the amino and hydroxyl groups at the desired positions.

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the fluorine atom into the pyridine ring . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide . Major products formed from these reactions include various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-5-fluoropyridin-2-ol has several scientific research applications:

Comparison with Similar Compounds

3-Amino-5-fluoropyridin-2-ol can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

What sets this compound apart is the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H5_5FN2_2O
  • CAS Number : 1257069-38-7

The compound features an amino group at the 3-position, a hydroxyl group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring. This unique arrangement contributes to its distinct chemical and biological properties.

Target Sites

Fluoropyridines, including this compound, are known to interact with various biological targets due to the electron-withdrawing nature of the fluorine atom. This property enhances their ability to participate in biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant inhibitory effects against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or function.
  • Anticancer Properties : Research suggests potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various bacterial strains. For instance, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Compound MIC (µg/mL) Target Bacteria
This compound0.25 - 4S. aureus, S. pneumoniae
Linezolid2S. aureus

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of signaling pathways related to cell survival .

Case Studies

  • Antibacterial Evaluation :
    A recent study synthesized various derivatives of this compound and tested their antibacterial activity. The most potent derivative exhibited an MIC significantly lower than that of linezolid, indicating its potential as a novel antibacterial agent .
  • Cytotoxicity Assessment :
    In cytotoxicity tests using HeLa cells, it was observed that the compound's cytotoxic effects were dose-dependent, with significant toxicity appearing only at concentrations much higher than its MICs. This suggests a favorable safety profile for therapeutic applications .

Properties

IUPAC Name

3-amino-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZQYAQKSDACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682473
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-85-6
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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